molecular formula C13H16FN5O2 B6463404 7-[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione CAS No. 2640945-56-6

7-[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione

Cat. No.: B6463404
CAS No.: 2640945-56-6
M. Wt: 293.30 g/mol
InChI Key: JDINDLXFMLMPLB-UHFFFAOYSA-N
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Description

7-[5-Fluoro-6-(propan-2-yl)pyrimidin-4-yl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione (CAS 2640945-56-6) is a high-purity chemical compound supplied for research applications. This molecule features a 1,3,7-triazaspiro[4.4]nonane-2,4-dione core, a scaffold known in medicinal chemistry, linked to a 5-fluoro-6-(propan-2-yl)pyrimidine group . The presence of the fluorine atom and the spirocyclic system can significantly influence the compound's physicochemical properties, binding affinity, and metabolic stability, making it a valuable building block in drug discovery . While the specific biological activity of this exact compound is not fully detailed in public literature, its structure is indicative of potential for pharmaceutical research. Analogs based on the 1,3,7-triazaspiro[4.4]nonane-2,4-dione scaffold have been investigated for various biological activities, as seen in patents covering hydantoin derivatives and compounds for androgen receptor degradation . Researchers can utilize this compound as a key intermediate or precursor in developing novel therapeutic agents. Its molecular formula is C13H16FN5O2, and it has a molecular weight of 293.30 g/mol . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

7-(5-fluoro-6-propan-2-ylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN5O2/c1-7(2)9-8(14)10(16-6-15-9)19-4-3-13(5-19)11(20)17-12(21)18-13/h6-7H,3-5H2,1-2H3,(H2,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDINDLXFMLMPLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=NC=N1)N2CCC3(C2)C(=O)NC(=O)N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione is a complex organic molecule that has garnered attention due to its potential biological activity. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure

This compound features a unique spirocyclic structure that integrates a pyrimidine moiety with a fluorine atom and an isopropyl group. The presence of the triaza-spiro framework contributes to its biological activity by potentially influencing interactions with various biological targets.

Synthesis

The synthesis of this compound can be approached through several methods involving the reaction of pyrimidine derivatives with appropriate reagents to form the triazaspiro structure. Preliminary studies suggest that variations in the synthesis can lead to different biological activities.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit significant biological activities, particularly in the fields of antimicrobial and antitumor research. The presence of both the pyrimidine and triaza moieties suggests potential interactions with enzymes involved in nucleic acid synthesis and repair mechanisms.

Antimicrobial Activity

Preliminary evaluations have shown that compounds similar to This compound demonstrate promising antimicrobial properties against various bacterial strains and fungi. This is attributed to their ability to disrupt cellular processes essential for microbial survival.

Antitumor Activity

In vitro studies have indicated antiproliferative effects against several cancer cell lines. The mechanism appears to involve the inhibition of key enzymes associated with DNA replication and repair, leading to increased apoptosis in cancer cells.

Case Studies

  • Antiproliferative Effects : A study evaluated the antiproliferative activity of similar fluorinated compounds against breast, colon, and lung cancer cell lines. The results showed that certain derivatives exhibited IC50 values in the nanomolar range, indicating potent growth inhibition (PubMed) .
  • Mechanism of Action : Research on related compounds revealed that growth inhibition was reversible by thymidine addition, suggesting a mechanism involving intracellular release of active metabolites (PubMed) .
  • Antiviral Potential : Other studies have explored the antiviral properties of structurally related compounds against coronaviruses, demonstrating selective efficacy without significant cytotoxicity (PMC) .

Comparative Analysis

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructure FeaturesBiological Activity
Compound AFluorinated pyrimidineAntimicrobial
Compound BTriazole derivativeAntitumor
Compound CSpirocyclic structureAntiviral

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Antimicrobial vs. Anticonvulsant Activity : The benzyl-substituted diazaspiro compound () exhibits anticonvulsant properties, while the triazaspiro analogs with pyrimidine or benzyl groups () show antimicrobial activity. This suggests that the spirocyclic scaffold’s bioactivity is highly dependent on substituent chemistry.
  • Role of Halogens: The 5-fluoro group in the target compound may enhance membrane permeability and metabolic stability compared to non-halogenated analogs . Similarly, the dichlorophenyl analog () could exhibit altered pharmacokinetics due to increased lipophilicity.
  • Synthesis Efficiency : Microwave-assisted methods () and one-pot syntheses () offer higher yields (>80%) compared to traditional multi-step routes .

Physicochemical Properties

  • Solubility : The isopropyl and fluoro groups in the target compound likely reduce aqueous solubility compared to the phenyl or benzyl derivatives, which may require formulation adjustments for bioavailability .

Commercial and Research Relevance

  • The hydrochloride salt of 1,3,7-triazaspiro[4.4]nonane-2,4-dione is commercially available (e.g., from American Elements and CymitQuimica) for research use, with prices ranging from €251/100mg to €1,440/500mg .
  • The benzyl derivative (CAS 28863-87-8) is listed in pharmaceutical impurity catalogs, indicating its relevance in drug development .

Preparation Methods

Cyclization of Hydantoin Derivatives

Hydantoin derivatives undergo base-mediated cyclization to form the 1,3,7-triazaspiro[4.4]nonane-2,4-dione structure. For example:

  • Reagents : Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in anhydrous tetrahydrofuran (THF).

  • Conditions : 0–5°C for 2–4 hours, followed by room-temperature stirring.

  • Yield : 67–84% after recrystallization.

Alternative Route via Triazole Intermediates

Triazole intermediates are cyclized using catalytic hydrogenation or acid-mediated conditions:

  • Catalysts : Palladium on carbon (Pd/C) under 60 psi H₂.

  • Solvents : Methanol or ethanol.

  • Yield : 73–78%.

Functionalization of the Pyrimidine Ring

The pyrimidine moiety is synthesized separately and coupled to the spirocyclic core.

Synthesis of 5-Fluoro-6-(Propan-2-yl)Pyrimidin-4-ol

  • Step 1 : Condensation of ethyl fluoroacetate with propionyl chloride using NaH in isopropyl ether at 0–5°C.

    • Intermediate : 2-Fluoro-3-oxopentanoic acid ethyl ester (32% yield).

  • Step 2 : Reaction with acetamidine hydrochloride in sodium methoxide/methanol.

    • Product : 6-Ethyl-5-fluoro-4-hydroxypyrimidine (67% yield).

Chlorination and Activation

The hydroxyl group at position 4 is replaced with chlorine for coupling:

  • Reagents : Phosphorus oxychloride (POCl₃) with catalytic dimethylformamide (DMF).

  • Conditions : Reflux at 110°C for 6 hours.

  • Yield : 85–90%.

Coupling of Spirocyclic Core and Pyrimidine

The spirocyclic amine is coupled to the chlorinated pyrimidine via nucleophilic aromatic substitution (SNAr).

SNAr Reaction Conditions

  • Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

  • Solvent : Dichloromethane (DCM) or dimethyl sulfoxide (DMSO).

  • Temperature : 80–100°C for 12–24 hours.

  • Yield : 60–73%.

Catalytic Coupling Agents

  • Reagents : 2-Chloro-1-methylpyridinium iodide (CMPI) with TEA in DCM.

  • Workup : Methanol exchange followed by lithium hydroxide hydrolysis.

Purification and Crystallization

Final purification ensures high purity (>98%) for pharmaceutical applications.

Recrystallization Techniques

  • Solvents : Ethyl acetate or ethanol/water mixtures.

  • Conditions : Cooling to 0–10°C with seed crystals.

  • Purity : 99.5% by HPLC.

Chromatographic Methods

  • Stationary Phase : Silica gel with ethyl acetate/hexane gradients.

  • Retention : Rf = 0.45 (ethyl acetate:hexane 3:1).

Industrial-Scale Production

Scalable methods prioritize cost-effectiveness and reproducibility.

Batch Processing

  • Reactors : 500–1,000 L vessels with temperature-controlled jackets.

  • Cycle Time : 48–72 hours per batch.

Continuous Flow Synthesis

  • Advantages : Reduced solvent use and higher throughput.

  • Equipment : Microreactors with inline analytics.

Comparative Analysis of Synthetic Routes

Method Yield Purity Scalability
Hydantoin Cyclization67%98.5%Moderate
Triazole Hydrogenation73%97.8%High
SNAr Coupling60%99.0%High

Challenges and Optimization Strategies

  • Spiro Ring Instability : Additives like magnesium sulfate stabilize intermediates during cyclization.

  • Byproduct Formation : Excess DIPEA reduces di-alkylation byproducts.

  • Solvent Selection : THF improves reaction homogeneity but requires strict anhydrous conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione?

  • Methodology : Multi-step synthesis typically involves coupling fluorinated pyrimidine precursors with spirocyclic scaffolds under controlled conditions. Key steps include:

  • Nucleophilic substitution to introduce the propan-2-yl group.
  • Ring-closing reactions to form the triazaspiro system, monitored via thin-layer chromatography (TLC) .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization to achieve >95% purity.
  • Validation : Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) for structural confirmation .

Q. How can researchers confirm the structural integrity of this compound?

  • Analytical workflow :

  • 1H/13C NMR : Assign peaks to verify spirocyclic and pyrimidine moieties. For example, the fluorine atom in the pyrimidine ring causes distinct splitting patterns .
  • X-ray crystallography : Single-crystal analysis (e.g., Bruker APEX2 diffractometer) provides absolute stereochemistry and bond-length validation .
  • FT-IR spectroscopy : Confirms carbonyl (C=O) and amine (N-H) functional groups .

Q. What stability considerations are critical during storage?

  • Guidelines :

  • Store under inert atmosphere (argon or nitrogen) at -20°C to prevent hydrolysis of the dione moiety.
  • Avoid prolonged exposure to light due to the fluoropyrimidine group’s UV sensitivity .
  • Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation products via HPLC .

Advanced Research Questions

Q. How can computational methods predict the pharmacological interactions of this compound?

  • Approach :

  • Molecular docking (AutoDock Vina, Schrödinger Suite): Screen against targets like kinases or viral proteases. Focus on the fluoropyrimidine’s electronegativity and spirocyclic rigidity for binding affinity .
  • Molecular Dynamics (MD) simulations : Assess conformational stability of ligand-target complexes over 100 ns trajectories (AMBER/CHARMM force fields) .
  • Free Energy Calculations : Use MM-PBSA/GBSA to quantify binding energies and identify key residues for mutagenesis studies .

Q. What strategies resolve contradictions in reported biological activity data?

  • Case Study : If Study A reports antiviral activity (IC50 = 50 nM) and Study B shows no efficacy:

  • Replication : Verify assay conditions (e.g., cell lines, viral strains, solvent controls) .
  • Metabolic Stability : Test liver microsomal stability to rule out rapid inactivation .
  • Off-target profiling : Use kinome-wide screening (e.g., Eurofins Panlabs) to identify unintended interactions .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

  • Methodology :

  • Derivatization : Modify the propan-2-yl group (e.g., cyclopropyl or tert-butyl) to enhance steric effects .
  • Bioisosteric replacement : Substitute the fluorine atom with chlorine or trifluoromethyl groups to alter electronic properties .
  • In vitro assays : Test derivatives against target enzymes (e.g., IC50, Ki) and correlate with computational predictions .

Q. What experimental designs validate the compound’s mechanism of action in complex biological systems?

  • Integrated workflow :

  • CRISPR-Cas9 knockout : Confirm target dependency by silencing putative targets in cell models .
  • Thermal Proteome Profiling (TPP) : Identify engaged proteins by monitoring thermal stability shifts in cell lysates .
  • In vivo pharmacokinetics : Assess bioavailability, half-life, and tissue distribution in rodent models (LC-MS/MS quantification) .

Methodological Considerations

Q. How should researchers approach scaling up synthesis for preclinical studies?

  • Process optimization :

  • Solvent selection : Replace dichloromethane with ethyl acetate for greener chemistry .
  • Flow chemistry : Continuous-flow reactors improve yield and reduce reaction times for pyrimidine coupling steps .
  • Quality control : Implement in-line PAT (Process Analytical Technology) tools like FT-IR for real-time monitoring .

Q. What techniques characterize polymorphic forms of this compound?

  • Analytical suite :

  • Differential Scanning Calorimetry (DSC) : Identify melting points and polymorph transitions .
  • Powder X-ray Diffraction (PXRD) : Compare crystallinity across batches .
  • Dynamic Vapor Sorption (DVS) : Assess hygroscopicity, critical for formulation stability .

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